REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:8][C:9]([F:24])([F:23])[C:10]1[CH:11]=[C:12]([N:20]=[C:21]=[O:22])[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>ClCCl>[CH:1]1([NH:7][C:21]([NH:20][C:12]2[CH:13]=[C:14]([C:16]([F:18])([F:19])[F:17])[CH:15]=[C:10]([C:9]([F:8])([F:23])[F:24])[CH:11]=2)=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.33 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)N=C=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperatures for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
During this time a heavy precipitate was formed
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration on a Buchner funnel
|
Type
|
STIRRING
|
Details
|
After approximately 30 minutes of stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was again filtered on a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
placed under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to dry for a period of 24 hours
|
Duration
|
24 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |